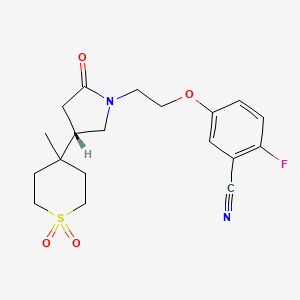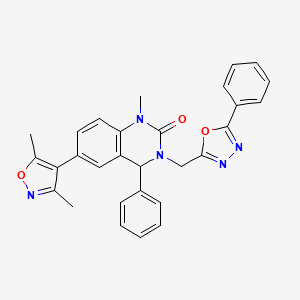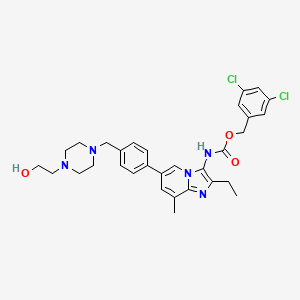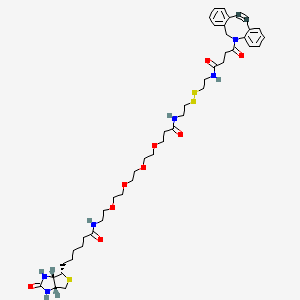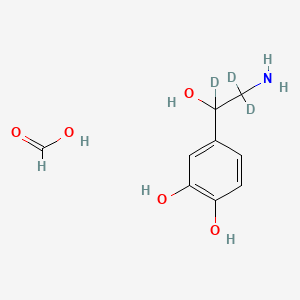
(Rac)-Norepinephrine-d3 (formate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Rac)-Norepinephrine-d3 (formate) is a deuterated form of norepinephrine, a neurotransmitter and hormone that plays a crucial role in the body’s fight-or-flight response. The deuterium labeling in (Rac)-Norepinephrine-d3 (formate) allows for its use in various scientific studies, particularly in the fields of pharmacokinetics and metabolic research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Norepinephrine-d3 (formate) typically involves the deuteration of norepinephrine. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas or deuterated solvents. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of (Rac)-Norepinephrine-d3 (formate) involves scaling up the deuteration process to produce larger quantities of the compound. This may include the use of continuous flow reactors and advanced catalytic systems to ensure efficient and consistent deuterium incorporation.
Analyse Des Réactions Chimiques
Types of Reactions
(Rac)-Norepinephrine-d3 (formate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated metabolites.
Reduction: Reduction reactions can convert it back to its parent amine form.
Substitution: Deuterium atoms can be substituted with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of strong acids or bases.
Major Products Formed
The major products formed from these reactions include deuterated metabolites, reduced amine forms, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(Rac)-Norepinephrine-d3 (formate) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Helps in studying the metabolic pathways and biological effects of norepinephrine.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of norepinephrine in the body.
Industry: Employed in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of (Rac)-Norepinephrine-d3 (formate) involves its interaction with adrenergic receptors in the body. Upon binding to these receptors, it triggers a cascade of intracellular events that lead to the physiological effects associated with norepinephrine, such as increased heart rate and blood pressure. The deuterium labeling allows for precise tracking and analysis of these interactions in research studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Norepinephrine: The non-deuterated form of the compound.
Epinephrine: Another closely related neurotransmitter with similar physiological effects.
Dopamine: A precursor to norepinephrine with distinct but related functions in the body.
Uniqueness
(Rac)-Norepinephrine-d3 (formate) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more accurate tracking and analysis in metabolic and pharmacokinetic studies, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C9H13NO5 |
|---|---|
Poids moléculaire |
218.22 g/mol |
Nom IUPAC |
4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)benzene-1,2-diol;formic acid |
InChI |
InChI=1S/C8H11NO3.CH2O2/c9-4-8(12)5-1-2-6(10)7(11)3-5;2-1-3/h1-3,8,10-12H,4,9H2;1H,(H,2,3)/i4D2,8D; |
Clé InChI |
FREWGLIJIYTDGS-KDZJBHAVSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])(C1=CC(=C(C=C1)O)O)O)N.C(=O)O |
SMILES canonique |
C1=CC(=C(C=C1C(CN)O)O)O.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



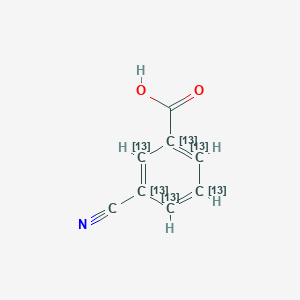
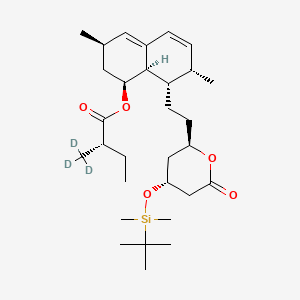
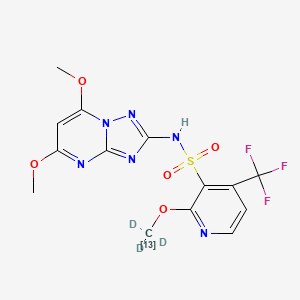
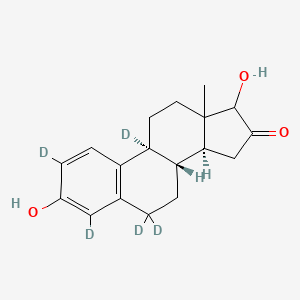
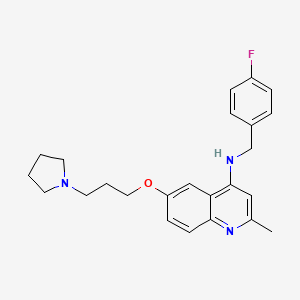
![2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol](/img/structure/B12421312.png)
